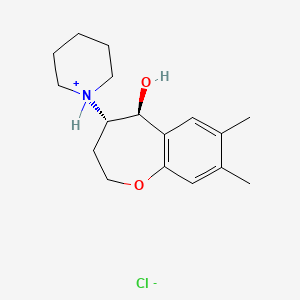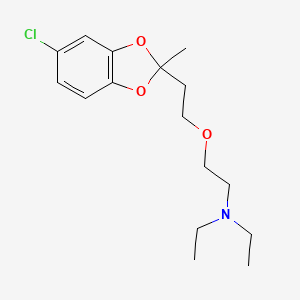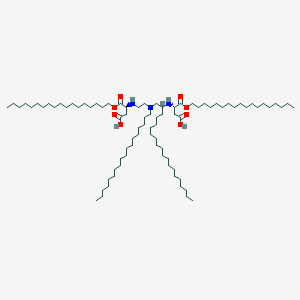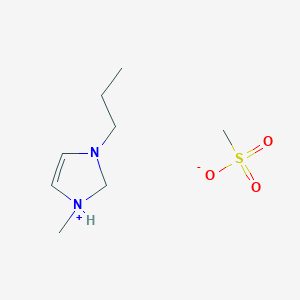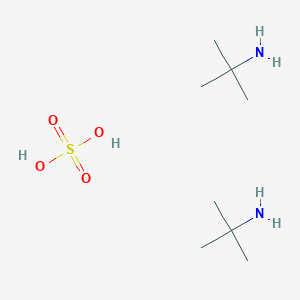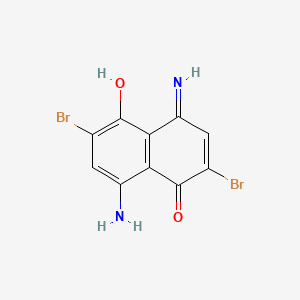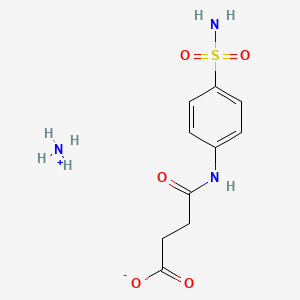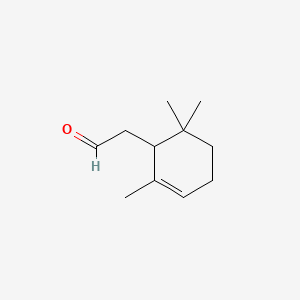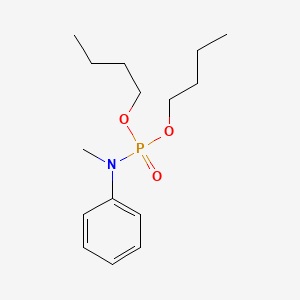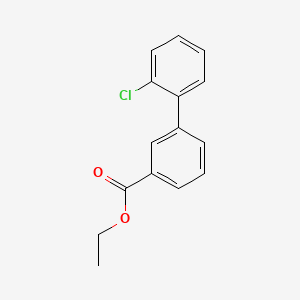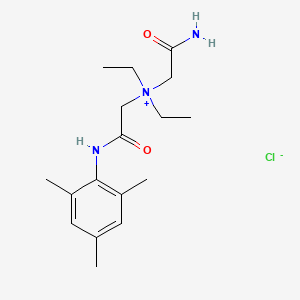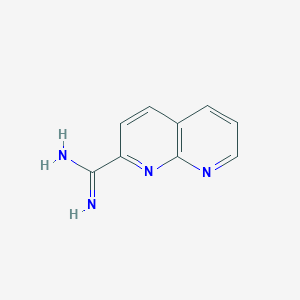
1,8-Naphthyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of water-soluble catalysts and environmentally friendly solvents is preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction may produce naphthyridine-2-carboxamides .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-2-carboximidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to attenuate inflammatory responses and cell migration in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing the generation of reactive oxygen species (ROS) and inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have a beneficial impact on inflammatory responses and microglial cell migration involved in the pathogenesis of various neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine-2-carboximidamide can be compared with other similar compounds, such as:
1,8-Naphthyridine-2-carboxamide: Known for its anti-inflammatory and anti-migratory activities.
1,8-Naphthyridine-3-carbonitrile: Evaluated for its anti-mycobacterial properties.
1,8-Naphthyridine-2-carboxylic acid: Studied for its potential use in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H8N4 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
1,8-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-8(11)7-4-3-6-2-1-5-12-9(6)13-7/h1-5H,(H3,10,11) |
InChI-Schlüssel |
QUSFQAHFXFWAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




